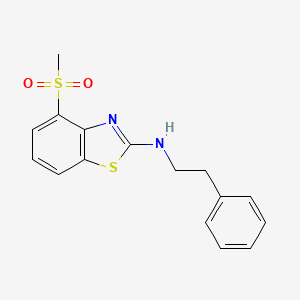
4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine is a chemical compound with a molecular formula of C15H17NO2S It is known for its unique structure, which includes a benzothiazole ring, a methanesulfonyl group, and a phenylethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Phenylethylamine Moiety: The final step involves the reaction of the methanesulfonylated benzothiazole with 2-phenylethylamine under suitable conditions, such as heating in a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methanesulfonyl-N-(2-phenylethyl)aniline
- 4-methanesulfonyl-N-(2-phenylethyl)benzamide
- 4-methanesulfonyl-N-(2-phenylethyl)thiourea
Comparison
Compared to similar compounds, 4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H16N2O2S2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-methylsulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H16N2O2S2/c1-22(19,20)14-9-5-8-13-15(14)18-16(21-13)17-11-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,17,18) |
Clave InChI |
ODGIGWNGHANGKE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,4-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12267620.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethylpyrimidine](/img/structure/B12267630.png)
![Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid](/img/structure/B12267634.png)
![4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267638.png)
![5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267641.png)
![2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone](/img/structure/B12267649.png)
![4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B12267656.png)
acetic acid](/img/structure/B12267661.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile](/img/structure/B12267672.png)
![5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12267680.png)
![N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12267687.png)
![4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267694.png)
![2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide](/img/structure/B12267703.png)
![5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12267709.png)
